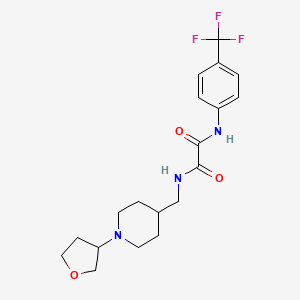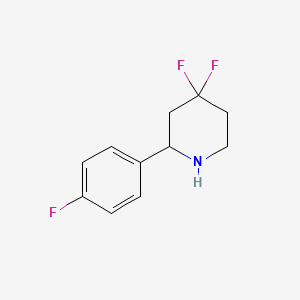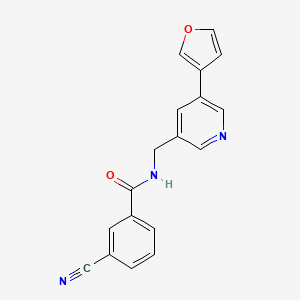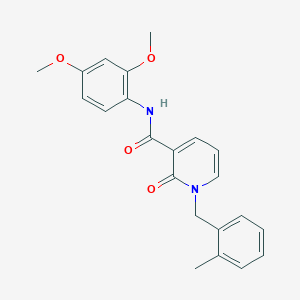
4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a phenyl group attached to the thiazepane ring, which is further substituted with a carbonyl group and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl groups, and carbonyl and acetate groups would all contribute to its overall structure .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is involved in various synthesis and chemical reaction studies. For example, the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the utility of chlorophenyl-based compounds in developing potential antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Furthermore, the study on the anomalous reaction of 7‐chloro‐2‐hydrazono‐5‐phenyl‐1,2‐dihydro‐3H‐1,4‐benzodiazepine with sodium acetate and 1,1′‐carbonyldiimidazole contributes to the understanding of complex chemical reactions involving similar chlorophenyl-based compounds (Banks, Hawi, & Digenis, 1991).
Photochemical Studies
Photochemical decarboxylation studies involving compounds like 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid demonstrate the reactivity of chlorophenyl compounds under light irradiation, leading to various products such as thiazoles, thiazolines, and benzonitriles (Suzuki, Fujita, Yamabayashi, Deguchi, & Izawa, 1976). This highlights the potential photochemical applications of 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate in synthesizing new compounds.
Antimicrobial and Biological Activity
Research on thieno[3,2-d]pyrimidines and their antimicrobial activities sheds light on the biological applications of chlorophenyl-based compounds. The synthesis of new scaffolds from chlorophenyl precursors demonstrates their potential in creating effective antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016). These studies indicate that compounds similar to 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate could have significant applications in developing new antibacterial and antifungal agents.
Quantum Chemical Calculations and Molecular Docking
The analysis of bioactive molecules involving chlorophenyl groups through quantum chemical calculations and molecular docking provides insights into their chemical behavior and potential biological interactions. Such studies contribute to understanding the molecular properties and reactivity of compounds like 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate, paving the way for their application in various scientific fields (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Propriétés
IUPAC Name |
[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-14(23)25-16-8-6-15(7-9-16)20(24)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAWAGTVAZJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)



![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)


![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)
![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)
![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)